(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide
Description
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and a methylphenyl group attached to a prop-2-enamide backbone
Properties
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-5-4-7-15(9-12)19-17(21)14(11-18)10-13-6-2-3-8-16(13)20/h2-10,20H,1H3,(H,19,21)/b14-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLFMUWKEXBUEC-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2O)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde, 3-methylaniline, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 2-hydroxybenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form (Z)-2-cyano-3-(2-hydroxyphenyl)acrylonitrile.
Amidation Reaction: The resulting (Z)-2-cyano-3-(2-hydroxyphenyl)acrylonitrile is then subjected to an amidation reaction with 3-methylaniline in the presence of a suitable catalyst, such as triethylamine, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and hydroxyphenyl group play key roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-3-(2-hydroxyphenyl)-N-phenylprop-2-enamide
- (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide
- (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-methylphenyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide is unique due to the specific positioning of the methyl group on the phenyl ring. This structural variation can influence its chemical reactivity, biological activity, and potential applications. The presence of the hydroxyphenyl group also contributes to its distinct properties, making it a valuable compound for various research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
